Dihydroergotamine

Beschreibung

Eigenschaften

IUPAC Name |

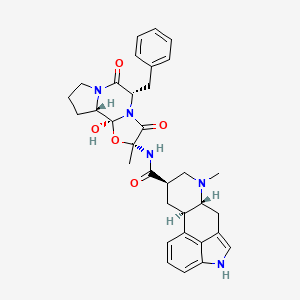

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRJRNZXALNLM-JGRZULCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6190-39-2 (mesylate) | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045614 | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.29e-01 g/L | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-12-6, 6190-39-2 | |

| Record name | Dihydroergotamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergotamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergotamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436O5HM03C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Dihydroergotamin wird chemisch synthetisiert, indem ein Ergopeptin, das natürlicherweise vom Claviceps purpurea-Pilz produziert wird, hydriert wird . Die industrielle Produktion von Dihydroergotamin umfasst mehrere Schritte, darunter die Extraktion von Ergotamin aus dem Pilz, gefolgt von der Hydrierung unter bestimmten Bedingungen, um Dihydroergotamin zu erzeugen .

Analyse Chemischer Reaktionen

Dihydroergotamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas für die Reduktion und verschiedene Oxidationsmittel für Oxidationsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Dihydroergotamine is widely recognized for its effectiveness in treating acute migraine attacks. It acts as a potent vasoconstrictor and is administered either intranasally or via injection. Clinical studies have demonstrated its efficacy in reducing migraine severity and duration.

- Clinical Evidence : A systematic review indicated that this compound, when compared to placebo and other treatments, significantly alleviates migraine symptoms . In a double-blind, placebo-controlled crossover study, the combination of low-dose acetylsalicylic acid with this compound showed promising results in migraine prophylaxis .

Cluster Headaches

This compound is also effective in managing cluster headaches, which are characterized by severe unilateral pain. The drug can be administered during acute episodes to provide rapid relief.

- Administration Methods : The subcutaneous route is often preferred for immediate effect, while intranasal formulations are also available for patient convenience.

Post-Dural Puncture Headache

Post-dural puncture headache (PDPH) can occur following spinal anesthesia or lumbar puncture. This compound has been used as a treatment option due to its ability to constrict dilated blood vessels in the cranial cavity.

- Case Studies : Several case reports highlight the successful use of this compound in alleviating PDPH symptoms, particularly when conventional treatments fail .

Vascular Headaches

Beyond migraines and cluster headaches, this compound has applications in treating other forms of vascular headaches. Its mechanism of action involves agonism at serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction and reduced inflammation within cranial blood vessels.

Pharmacokinetics and Safety Profile

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism when taken orally. Its half-life ranges from 6 to 8 hours, necessitating careful dosing to avoid potential side effects such as nausea, vomiting, or ischemic events.

- Safety Considerations : The drug is contraindicated in patients with cardiovascular diseases due to its vasoconstrictive properties. Monitoring for adverse effects is essential during treatment .

Combination Therapies

Research has explored the use of this compound in combination with other medications to enhance therapeutic outcomes. For instance:

- Combination with NSAIDs : Studies suggest that combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) can provide superior pain relief compared to monotherapy .

- Use with Antiemetics : Co-administration with antiemetic agents can mitigate nausea associated with migraine attacks, improving patient tolerance and compliance.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the effectiveness of this compound in various headache disorders. Investigations into its long-term safety profile and potential applications in other vascular-related conditions are also underway.

Wirkmechanismus

Dihydroergotamine exerts its effects through a unique multi-modal mechanism of action that involves interactions with both serotonergic and adrenergic-type receptors . It acts as a seroto-adrenergic modulator, binding with high affinity to serotonin receptors (5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C) and causing vasoconstriction of intracranial blood vessels . This vasoconstrictive action helps alleviate migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Binding Free Energies of Ergot Alkaloids

Comparison with 8'-Hydroxy-DHE (Main Metabolite)

- Pharmacological Activity: 8'-hydroxy-DHE contributes significantly to DHE’s venoconstrictor effects, with plasma concentrations 5–7 times higher than the parent compound .

- Bioavailability : The metabolite’s activity explains why oral DHE retains efficacy despite low absolute bioavailability of the unchanged drug .

- Kinetics: Both DHE and 8'-hydroxy-DHE exhibit similar time courses for peak venoconstrictive effects (20–30 minutes post-administration) .

Comparison with Other Ergot Alkaloids

Bromocriptine

- Binding Affinity : Bromocriptine shows higher affinity (-9.2 kcal/mol) for SARS-CoV-2 M<sup>pro</sup> than DHE, though its clinical relevance in viral treatment remains unproven .

- Therapeutic Use : Unlike DHE, bromocriptine is primarily used for hyperprolactinemia and Parkinson’s disease .

Dihydroergocristine

- Combination Therapy : In a study with raubasine and dihydroergocristine, DHE’s pharmacokinetics in dogs and humans showed rapid clearance (plasma half-life: 7.26 hours), emphasizing its metabolic stability .

Comparison with Non-Ergot Compounds

Antiviral Agents (Saquinavir, Olysio)

- Binding to SARS-CoV-2 Targets : DHE demonstrated stronger binding free energy (-107.73 ± 17.65 kcal/mol) to PIKfyve than Saquinavir (-184.28 ± 14.22 kcal/mol) and Olysio (-124.35 ± 12.03 kcal/mol), suggesting distinct mechanisms of action .

- Dual Target Affinity : DHE binds both CD13 and PIKfyve, whereas Saquinavir and Olysio show selectivity for one target .

Biologische Aktivität

Dihydroergotamine (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its interactions with various neurotransmitter receptors, particularly serotonin receptors, and its pharmacokinetic properties that influence its therapeutic efficacy and safety profile.

DHE exhibits agonistic activity at several serotonin receptors, notably:

- 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.

- 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.

- 5-HT1F : Modulates trigeminal nociceptive pathways.

Additionally, DHE interacts with adrenergic and dopaminergic receptors, which may enhance its effectiveness in patients who do not respond adequately to triptans, another class of migraine medications .

Pharmacokinetics

The pharmacokinetic profile of DHE varies significantly depending on the route of administration:

| Route | Bioavailability | Tmax (time to peak plasma concentration) | Half-life |

|---|---|---|---|

| Intranasal | ~40% | 30-60 min | 0.7-1 h |

| Intravenous | 100% | 1-2 min | 10-13 h |

| Oral | ~1% | Not applicable due to first-pass metabolism | Not applicable |

| Subcutaneous | 100% | 24-34 min | 10-13 h |

DHE is primarily metabolized in the liver, with a significant portion converted into active metabolites that maintain similar pharmacological effects .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of DHE in treating acute migraine attacks. For instance:

- A double-blind, randomized controlled trial demonstrated that DHE nasal spray significantly reduced headache severity compared to placebo, with 71% of patients reporting relief within one hour .

- In a study involving 114 chronic migraine patients , 67% achieved headache freedom after intravenous DHE treatment, with sustained relief noted up to one month post-treatment .

Comparative Efficacy

A comparative analysis of various migraine treatments shows the effectiveness of DHE against other agents:

| Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |

|---|---|---|---|

| Levadex (orally inhaled DHE 1.0 mg) | 59 | 24 | 28 |

| Migranal (2.0 mg) | 61 | 38 | Not reported |

| Sumatriptan (100 mg) | 59 | 30 | 29 |

| Rizatriptan (10 mg) | 88.1 | No placebo | 60.9 |

These results indicate that while DHE is effective, patient response can vary significantly based on individual factors and treatment history .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications and potential complications associated with DHE use:

- A report on status migrainosus indicated that while DHE was effective in managing severe migraine episodes, it was associated with a rare complication known as reversible cerebral vasoconstriction syndrome (RCVS), underscoring the need for careful monitoring during treatment .

- Long-term studies have shown that patients detoxified from medication overuse and treated with repetitive IV DHE experienced sustained improvement in headache frequency and severity for up to two years .

Safety Profile and Adverse Effects

DHE generally has a favorable safety profile; however, side effects can occur. Common adverse effects include:

- Nausea

- Nasopharyngeal irritation (especially with nasal spray)

- Rare instances of cardiovascular complications

Monitoring for these effects is crucial, particularly in patients with pre-existing cardiovascular conditions .

Q & A

Q. How can researchers optimize microneedle transdermal patches for DHE delivery while ensuring reproducibility?

- Answer : Characterize patch performance using in vitro skin permeation models (e.g., Franz cells with ex vivo human skin). Optimize polymer composition (e.g., PVP vs. PLGA) for mechanical strength and drug release kinetics. Validate reproducibility via accelerated stability testing (ICH guidelines) and inter-lab validation .

Q. What controls are essential in preclinical studies evaluating DHE’s effects on cerebral blood flow?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.